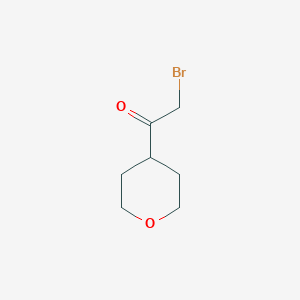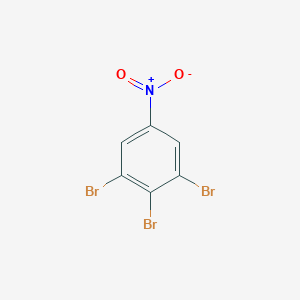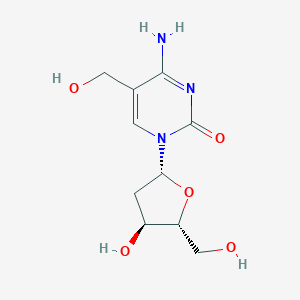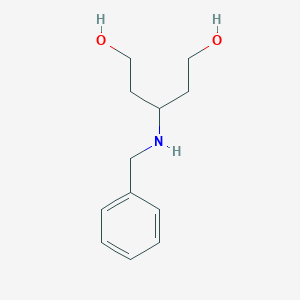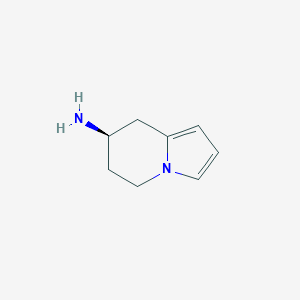
2,2',4,4',5-Pentabromodiphényl éther
Vue d'ensemble
Description
2,2',4,4',5-Pentabromodiphenyl ether (PBDE) is an organic chemical compound used as an additive flame retardant in a variety of consumer products, including textiles, plastics, and electronics. PBDEs have been widely used since the 1970s, and have been found in the environment, including in human tissues, and have been linked to a number of adverse health effects.
Applications De Recherche Scientifique
Études Mécanistiques
Enquête Théorique : Les chercheurs ont étudié la décomposition du BDE-99. Les voies de débromination jouent un rôle crucial, conduisant à la formation de tétra- et d'hexabromodiphényl éthers. Ces études fournissent des informations sur le comportement chimique du BDE-99 .
Conclusion
Le 2,2',4,4',5-Pentabromodiphényl éther reste un sujet de recherche en cours en raison de sa persistance environnementale, de son potentiel de bioaccumulation et de ses implications pour la santé. Les scientifiques continuent d'explorer ses mécanismes, sa toxicité et ses implications réglementaires. Comprendre ses applications multiformes et ses risques est essentiel pour une prise de décision éclairée dans les contextes scientifiques et réglementaires . N'hésitez pas à me poser des questions si vous avez besoin de plus d'informations! 😊
Safety and Hazards
2,2’,4,4’,5-Pentabromodiphenyl ether is suspected to be a toxic substance to humans, causing endocrine mediated effects on the body and possibly causing developmental effects in nursed babies . It is a poison by ingestion and moderately toxic by inhalation . It has low toxicity by skin contact but is a moderate skin irritant . When heated to decomposition, it emits toxic vapors of Brí .
Orientations Futures
Mécanisme D'action
Target of Action
2,2’,4,4’,5-Pentabromodiphenyl ether, also known as BDE-99, is a brominated flame retardant . It primarily targets adipose tissue , where it accumulates due to its lipophilic nature . This compound has been detected in human adipose tissue , indicating that humans are a significant target of its action.
Mode of Action
It is known to enhance the adipogenesis of mouse and human preadipocyte cell models in vitro via induced lipid accumulation . This suggests that BDE-99 may interact with lipid metabolism pathways in these cells, leading to increased lipid accumulation and adipogenesis .
Biochemical Pathways
BDE-99 appears to affect the biochemical pathways involved in lipid metabolism and adipogenesis . It enhances hormone-induced lipid accumulation in 3T3-L1 mouse preadipocytes and human visceral preadipocytes
Pharmacokinetics
It is known that bde-99 is lipophilic and tends to accumulate in adipose tissue . Its lipophilicity suggests that it may have a high bioavailability in organisms with significant fat stores. More research is needed to fully understand the ADME properties of BDE-99.
Result of Action
The primary result of BDE-99 action is enhanced adipogenesis and lipid accumulation in preadipocytes . This can potentially lead to increased fat stores in organisms exposed to BDE-99.
Action Environment
The action of BDE-99 can be influenced by various environmental factors. For instance, its lipophilic nature allows it to accumulate in adipose tissue , suggesting that organisms with higher fat stores may be more susceptible to its effects. Additionally, BDE-99 is persistent in the environment due to its stability , which can lead to long-term exposure and potential bioaccumulation. The exact influence of these and other environmental factors on BDE-99’s action, efficacy, and stability requires further study.
Analyse Biochimique
Biochemical Properties
2,2’,4,4’,5-Pentabromodiphenyl ether is known to interact with various biomolecules. For instance, it has been found to induce lipid accumulation in 3T3-L1 mouse preadipocytes and human visceral preadipocytes . This suggests that 2,2’,4,4’,5-Pentabromodiphenyl ether may interact with enzymes and proteins involved in lipid metabolism .
Cellular Effects
2,2’,4,4’,5-Pentabromodiphenyl ether can have significant effects on cellular processes. It has been shown to enhance the adipogenesis of mouse and human preadipocyte cell models in vitro via induced lipid accumulation . This indicates that 2,2’,4,4’,5-Pentabromodiphenyl ether can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,4,4’,5-Pentabromodiphenyl ether can change over time. For example, it has been observed that mice treated with BDE-99 displayed significantly less activity during the first 20-minute period and significantly increased activity during the last 20 minute period .
Dosage Effects in Animal Models
The effects of 2,2’,4,4’,5-Pentabromodiphenyl ether can vary with different dosages in animal models. For instance, in a study on zebra finches, early exposure to environmentally relevant levels of BDE-99 had significant effects on male mating behavior .
Metabolic Pathways
It is known to interact with enzymes and proteins involved in lipid metabolism .
Propriétés
IUPAC Name |
1,2,4-tribromo-5-(2,4-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-1-2-11(9(16)3-6)18-12-5-8(15)7(14)4-10(12)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPVYXDFIXRKLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C=C2Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9030048 | |
| Record name | 2,2',4,4',5-Pentabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9030048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Pentabromodiphenyl ethers | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037516 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9e-10 mg/mL at 20 °C | |
| Record name | Pentabromodiphenyl ethers | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037516 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
60348-60-9, 32534-81-9 | |
| Record name | BDE 99 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60348-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',4,4',5-Pentabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060348609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-oxybis-, pentabromo deriv. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2',4,4',5-Pentabromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9030048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,4',5-PENTABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3A2T91I1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
-5 °C | |
| Record name | Pentabromodiphenyl ethers | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037516 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B129613.png)


![6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B129616.png)
![Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B129620.png)
![6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B129626.png)
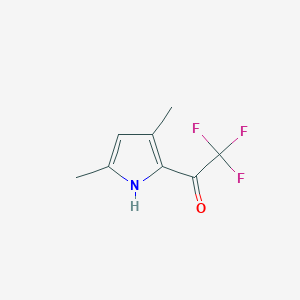
![(7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B129630.png)
